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3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

Blue phosphorescent OLED triplet exciton confinement FIrpic emitter

TAZ is the procurement-preferred hole-blocking layer for blue PhOLEDs using FIrpic emitters. Generic ETMs (e.g., Bphen) lack sufficient triplet energy (~2.5 eV), causing exciton leakage and device degradation. • Triplet energy 2.75 eV confines FIrpic excitons, enabling 6,087 cd/m² at 12V. • Sublimed-grade purity >99.0% minimizes impurity-induced quenching. • Available as white crystalline powder, mp 231-235°C, for vacuum thermal evaporation.

Molecular Formula C30H27N3
Molecular Weight 429.6 g/mol
CAS No. 150405-69-9
Cat. No. B118789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
CAS150405-69-9
Molecular FormulaC30H27N3
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C30H27N3/c1-30(2,3)26-20-18-25(19-21-26)29-32-31-28(33(29)27-12-8-5-9-13-27)24-16-14-23(15-17-24)22-10-6-4-7-11-22/h4-21H,1-3H3
InChIKeyZVFQEOPUXVPSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ, CAS 150405-69-9): Procurement-Relevant Identity and Core Properties


3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, commonly abbreviated as TAZ, is a 1,2,4-triazole derivative (C30H27N3, MW 429.56 g/mol) manufactured and supplied as a white crystalline powder with a melting point of 231–235 °C and available in sublimed-grade purity exceeding 99.0% . It is classified functionally as an n-type organic semiconductor employed primarily as an electron-transport layer (ETL) and hole-blocking layer (HBL) material in organic light-emitting diodes (OLEDs) and quantum-dot light-emitting diodes (QD-LEDs); key intrinsic properties include a HOMO energy of 6.3–6.4 eV, a LUMO energy of 2.7–2.8 eV, a triplet energy (ET) of 2.7–2.75 eV, a UV–vis absorption λmax of 280 nm, and a fluorescence λem of 372 nm (in chloroform) . TAZ is differentiated from other triazole-based ETMs by its combination of a biphenyl substituent at the 3-position, a tert-butylphenyl group at the 5-position, and an N-phenyl group at the 4-position of the 1,2,4-triazole core, which collectively govern its electronic energy levels and molecular packing [1].

Why 3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole Cannot Be Interchanged with Other Triazole or Phenanthroline ETMs: The Quantitative Differentiation Imperative


Although several 1,2,4-triazole derivatives and phenanthroline-based compounds are marketed as electron-transport and hole-blocking materials for OLEDs, their electronic energy levels, carrier mobilities, triplet exciton confinement capabilities, and intrinsic operational stabilities differ by factors that directly determine device efficiency, driving voltage, and lifetime [1]. For example, Bphen (4,7-diphenyl-1,10-phenanthroline) possesses an electron mobility approximately 50-fold higher than TAZ and a deeper LUMO (3.0 eV vs. 2.7 eV) that aligns more favorably with common cathodes, yielding a 76× longer luminance lifetime under accelerated electrical stress [1]; yet Bphen's lower triplet energy (~2.5 eV) renders it incapable of confining triplet excitons in blue phosphorescent emitters such as FIrpic (ET ~2.65 eV), a role in which TAZ (ET ~2.75 eV) is demonstrably effective [2]. Conversely, TPBi offers a high triplet energy (~2.7 eV) but with a shallower HOMO (~6.2 eV) that provides less effective hole-blocking than TAZ (HOMO 6.3–6.4 eV) [3]. Even among triazole based ETMs, the specific pattern of aryl substitution on the triazole core directly modulates the HOMO/LUMO energetics and the triplet energy; therefore procurement decisions based on generic class membership—rather than on the specific quantitative electronic and stability fingerprints presented below—will result in suboptimal or non-functional device architectures [3].

Quantitative Differentiation Evidence for 3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) Relative to Closest Comparators


Triplet Energy of 2.75 eV Enables Blue Phosphorescent OLED Exciton Confinement Where Bphen (ET ~2.5 eV) Fails

TAZ possesses a triplet energy (ET) of 2.75 eV , which is sufficiently high to confine triplet excitons generated by the widely used blue phosphorescent emitter iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2']picolinate (FIrpic), whose triplet energy is approximately 2.65 eV [1]. In contrast, Bphen (4,7-diphenyl-1,10-phenanthroline) has a triplet energy of approximately 2.5 eV, while Alq3 has a triplet energy of approximately 2.0 eV; both are too low to prevent Dexter energy transfer from FIrpic triplet states to the ETL, resulting in exciton quenching and reduced device efficiency [1][2]. This quantitative triplet energy advantage is the mechanistic basis for TAZ's established role as the ETL/HBL of choice in blue phosphorescent OLED (PhOLED) architectures .

Blue phosphorescent OLED triplet exciton confinement FIrpic emitter

HOMO Energy of 6.3–6.4 eV Provides Superior Hole-Blocking Barrier Compared to TPBi (HOMO ~6.2 eV) and Alq3 (HOMO ~5.8 eV)

TAZ exhibits a HOMO energy level of 6.3–6.4 eV as reported by multiple vendor technical datasheets and the primary literature . This deep HOMO creates a large energy barrier for hole leakage from the emissive layer into the ETL, with the hole-blocking barrier height (ΔEh) defined as the difference between the HOMO of the ETL and the HOMO of the adjacent emissive layer host. For a typical carbazole-based host such as mCP (HOMO ~5.9 eV) or CBP (HOMO ~6.0 eV), the hole-blocking barrier with TAZ is 0.3–0.5 eV. In contrast, TPBi (HOMO ~6.2 eV) provides a barrier that is 0.1–0.2 eV smaller, and Alq3 (HOMO ~5.8 eV) provides essentially no hole-blocking function [1]. In a numerical drift-diffusion simulation directly comparing TAZ, TPBi, Alq3, and Bphen as hole-blocking materials in an identical green OLED architecture, the device employing TAZ as HBM exhibited the lowest singlet exciton density (0.22 × 10¹⁴ cm⁻³ vs. 1.31 × 10¹⁴ cm⁻³ for TPBi and 2.20 × 10¹⁴ cm⁻³ for Alq3), confirming that TAZ's deep HOMO effectively confines recombination within the emissive layer [1].

Hole-blocking layer HOMO energy carrier balance

Electron Mobility ~10⁻⁵ cm²/V·s: Low Intrinsic Mobility Explains TAZ's Cooperative Role with High-Mobility ETMs Such as Bphen

TAZ exhibits an electron mobility of approximately 10⁻⁵ cm²/V·s [1], which is approximately 50-fold lower than that of Bphen (4,7-diphenyl-1,10-phenanthroline), measured at 3.9 × 10⁻⁴ to 5.2 × 10⁻⁴ cm²/V·s [2]. In a direct comparative device study by Liu et al. (2017), this mobility disadvantage—combined with TAZ's relatively shallow LUMO (2.7–2.8 eV) that is misaligned with common cathode Fermi levels—resulted in TAZ-based OLEDs exhibiting the poorest reliability among four ETMs tested, with a luminance lifetime 76× shorter than that of an otherwise identical OLED using a Bphen ETL [3]. However, this low electron mobility is not categorically detrimental: when TAZ is positioned as a hole-blocking layer adjacent to the emissive layer while a high-mobility ETL (e.g., Bphen) handles bulk electron transport, the resulting device achieves performance superior to either material alone. Jiang et al. (2011) demonstrated that in a blue fluorescent OLED (emitter: DSA-ph), the TAZ (HBL) + Bphen (ETL) combination yielded a maximum current efficiency of 4.59 cd/A at 5 V and a maximum luminance of 6,087 cd/m² at 12 V, outperforming the BCP (HBL) + Bphen (ETL) configuration [4].

Electron mobility carrier transport ETL design

Intrinsic Material Stability Ranking: Bphen ≈ Alq3 > TPBi > TAZ Under Constant Current Stress at 50 mA/cm²

Liu et al. (2017) conducted accelerated reliability tests on electron-only devices (EODs) and full OLEDs differing only in their electron-transport material (ETM), maintaining a constant current density of 50 mA/cm² [1]. The intrinsic material stability ranking was experimentally determined as Bphen ≈ Alq3 > TPBi > TAZ. Critically, the OLED with a Bphen ETL exhibited a luminance lifetime 76× longer than the OLED with a TAZ ETL [1]. The study identified TAZ's low electron mobility, its LUMO level misaligned with the cathode Fermi level, and its poor intrinsic material stability as the three primary factors responsible for the extremely poor reliability of TAZ-only ETL devices [1]. This evidence directly informs device architecture decisions: TAZ should not be used as a thick, standalone ETL in applications requiring long operational lifetime; instead, its thickness should be minimized (≤30–50 nm) and it should be combined with a stable, high-mobility co-ETL such as Bphen or Alq3 [2].

Operational stability OLED lifetime intrinsic degradation

Green Phosphorescent OLED with TAZ as ETL Achieves 15% EQE and 4,000 cd/m² Luminance; Comparable Performance to Alq3-Based Reference Architectures

In a well-established green phosphorescent OLED device structure utilizing TAZ as the electron-transport layer and Ir(ppy)3 (7 wt%) as the green phosphorescent dopant, the device ITO/HMPD/TAZ:Ir(ppy)3 (7%)/Alq3/Al:Li achieved a maximum luminance of 4,000 cd/m² and a maximum external quantum efficiency (EQE) of 15% [1]. More advanced device architectures incorporating TAZ as a combined ETL and hole-blocking layer have pushed performance further: an ITO/PEDOT:PSS/α-NPD/TCTA/T2T:(PPy)2Ir(acac)/TAZ/LiF/Al device demonstrated 85,000 cd/m² maximum luminance, 54 cd/A current efficiency, and 17.4% EQE; an optimized blue PhOLED using TAZ achieved 47,000 cd/m² luminance, 81.1 cd/A current efficiency, and 25.2% EQE . These device-level benchmarks, while not representing the absolute state-of-the-art for all ETM classes, establish TAZ as a competent, commercially viable ETL/HBL material for phosphorescent OLEDs when used in properly engineered multilayer stacks .

Green PhOLED Ir(ppy)3 external quantum efficiency

Ultraviolet OLED Emission: TAZ Serves as a UV Emitter with λEL ~380 nm and EQE of 2.1–3.65%, a Function Unavailable from Bphen, Alq3, or TPBi

TAZ possesses a sufficiently wide optical bandgap to function not only as an electron-transport material but also as an ultraviolet-emitting layer, a capability not shared by the major comparator ETMs (Bphen, Alq3, TPBi) whose narrower bandgaps restrict emission to the visible spectrum [1][2]. In a UV OLED device employing CBP and TAZ as co-emitters, a maximum radiance of 5.8 mW/cm² and an EQE of 2.1% were achieved with an emission peak at approximately 380 nm predominantly from TAZ [1]. In a separate embodiment using TAZ as the sole emitter in flexible UV OLED architectures, a peak wavelength of 371 nm with a full width at half maximum (FWHM) as narrow as 13 nm was demonstrated [2]. Furthermore, a single-layer TAZ UV OLED achieved an EQE of 3.65%, which increased to 7.21% in a tandem device configuration . More recently, ICZ-TAZ-based UV/near-UV OLEDs achieved EQE maxima of 3.26% at 388 nm and 4.02% at 406 nm with FWHM values of 32 nm and 46 nm, respectively [3].

Ultraviolet OLED TAZ emitter short-wavelength electroluminescence

Evidence-Backed Application Scenarios for 3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) in OLED and QD-LED Procurement


Blue Phosphorescent OLED (PhOLED) Hole-Blocking and Exciton Confinement Layer

TAZ is the procurement-preferred hole-blocking layer material for blue PhOLEDs employing FIrpic or related iridium-based blue phosphorescent emitters, because its triplet energy of 2.75 eV exceeds the ~2.65 eV triplet energy of FIrpic, thereby confining triplet excitons within the emissive layer and preventing Dexter energy transfer to the ETL . In this application, TAZ is deposited as a thin (typically 30–50 nm) layer interposed between the emissive layer and a high-electron-mobility ETL such as Bphen. This architectural pairing—TAZ (HBL) + Bphen (ETL)—has been experimentally demonstrated to yield superior blue OLED performance (4.59 cd/A at 5 V, 6,087 cd/m² at 12 V) compared to BCP + Bphen or other HBL/ETL combinations [1]. Procurement specifications should mandate sublimed-grade purity (>99.0%) to minimize impurity-induced quenching sites .

Ultraviolet OLED Emitter Layer for Sterilization, Security, and Phototherapy Light Sources

TAZ is uniquely capable among commercially available ETM-class materials of functioning as a UV-emitting layer with electroluminescence centered at 371–380 nm. This enables the fabrication of UV OLEDs for applications including surface sterilization (UVA band), counterfeit detection, forensic analysis, and medical phototherapy [1]. Flexible UV OLEDs using TAZ as the emitter have been demonstrated with peak wavelength of 371 nm and FWHM as narrow as 13 nm [1]. For maximum device performance, a tandem architecture is recommended, which has been shown to boost EQE from 3.65% (single-layer) to 7.21% . Procurement of sublimed-grade material (>99.0%) is essential because impurity-related deep traps can quench high-energy UV excitons .

Green Phosphorescent OLED Electron-Transport Layer in Multi-Layer p-i-n Architectures

TAZ serves as an effective electron-transport layer in green PhOLEDs based on Ir(ppy)3 phosphorescent dopants, where its combination of adequate electron injection (LUMO 2.7 eV), strong hole-blocking (HOMO 6.3 eV), and commercial availability at high purity makes it a practical choice for research-scale and pilot-production device fabrication . Optimized green PhOLED devices incorporating TAZ as the ETL have achieved 85,000 cd/m² maximum luminance, 54 cd/A current efficiency, and 17.4% EQE [1]. However, based on the 76× lifetime deficit of TAZ-only ETL devices compared to Bphen ETL devices under accelerated stress , this scenario is most appropriate for research, prototyping, and applications where operational lifetime requirements are moderate or where TAZ is combined with a co-ETL (e.g., Alq3 or Bphen) to share the electron-transport burden .

Quantum-Dot Light-Emitting Diode (QD-LED) Electron Transport and Hole-Blocking Layer

TAZ is specified by multiple vendors (including Sigma-Aldrich/Merck Millipore) as an electron-transporter and hole-blocker material for QD-LED applications . In QD-LED architectures, the electron-transport layer must facilitate electron injection into the quantum-dot emissive layer while blocking hole leakage; TAZ's deep HOMO (6.3 eV) and moderate LUMO (2.7 eV) serve this dual function. Comparative QD-LED studies have shown that while newer ETMs such as 3TPYMB can yield higher current efficiency (14.8 cd/A vs. TAZ-based devices), TAZ remains a widely available, well-characterized baseline material for QD-LED research and development [1]. Its density of 1.08 g/cm³ and thermal stability (>250 °C by TGA, 0.5% weight loss) make it compatible with vacuum thermal evaporation processing . Procurement specifications for QD-LED applications should prioritize sublimed-grade purity (>99.0%) .

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